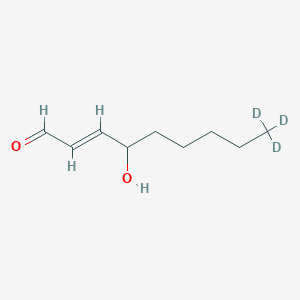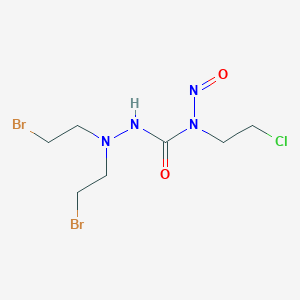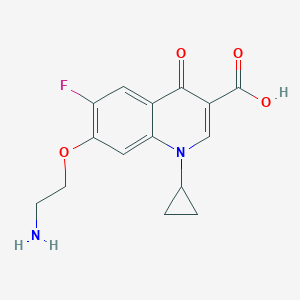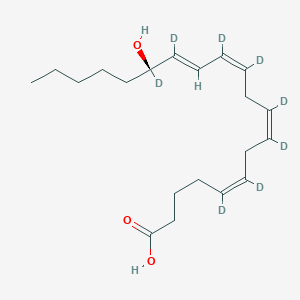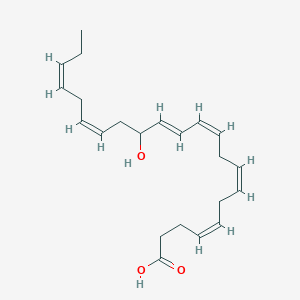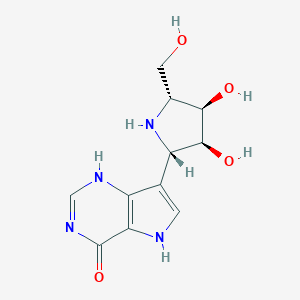
5(S),12(S)-DiHETE
説明
5(S),12(S)-DiHETE, also known as 5,12-dihydroxyeicosatetraenoic acid, is a lipid mediator derived from arachidonic acid metabolism. It is a potent metabolite of arachidonic acid, involved in a variety of physiological and biochemical processes, including inflammation, immune system response, and cardiovascular health.
科学的研究の応用
Role in Inflammatory Responses
5(S),12(S)-DiHETE, a metabolite of arachidonic acid, plays a significant role in inflammatory responses. It is produced by neutrophils through the lipoxygenase pathway and acts as a potent chemotactic agent, influencing inflammatory processes (Stenson & Lobos, 1982).
Interaction with Cyclooxygenase Enzymes
Research shows that 5(S),12(S)-DiHETE is involved in complex biosynthesis processes in human leukocytes. It's created through interactions between cyclooxygenase (COX)-2 and lipoxygenase enzymes, indicating functional coupling in leukocyte activation (Tejera et al., 2012).
Chemotactic Activity
5(S),12(S)-DiHETE has been identified to have chemotactic activity towards various leukocytes, suggesting its critical role in mediating the accumulation of leukocytes in inflammatory responses (Palmer et al., 1980).
Role in Neutrophil and Platelet Interactions
This compound is also significant in the interactions between neutrophils and platelets, contributing to the formation of new eicosanoids during cell-cell interactions and thus playing a part in hemostasis, thrombosis, and inflammatory responses (Marcus et al., 1988).
Application in Leukotriene and Protectin Analysis
In analytical chemistry, differential mobility spectrometry (DMS) coupled with liquid chromatography-mass spectrometry (LC-MS/MS) can differentiate closely related leukotrienes and protectins, including 5(S),12(S)-DiHETE, which is crucial for understanding their function in biological processes (Jónasdóttir et al., 2015).
Mediator of Neutrophil Aggregation
5(S),12(S)-DiHETE is implicated as a mediator in neutrophil aggregation responses, indicating its significant role in immune cell dynamics and responses (O’Flaherty et al., 1981).
Involvement in Asthma
5(S),12(S)-DiHETE, along with other lipoxygenase products, shows increased activity in polymorphonuclear leukocytes from asthmatic patients, suggesting its potential role in the pathophysiology of asthma (Mita et al., 1985).
特性
IUPAC Name |
7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDMQDITUYRK-KUBHLMPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does 5(S),12(S)-DiHETE interact with any specific receptors?
A2: While not conclusively established, some research suggests that 5(S),12(S)-DiHETE might interact with the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor on human platelets. [] This interaction appears to be less potent compared to other lipoxygenase products like 12(R)-HETE. Further studies are needed to confirm this interaction and its functional consequences. []
Q2: How does the activity of 5(S),12(S)-DiHETE compare to its structural isomer, Leukotriene B4 (LTB4)?
A3: Despite being structural isomers, 5(S),12(S)-DiHETE and LTB4 exhibit different biological activities. While both are products of the 5-lipoxygenase pathway, LTB4 is a potent chemoattractant for neutrophils, playing a significant role in acute inflammation. In contrast, 5(S),12(S)-DiHETE appears to have more subtle effects on myeloid cell proliferation and might not be a strong chemoattractant. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



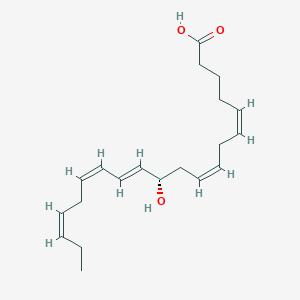



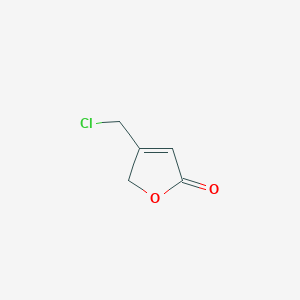
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)
